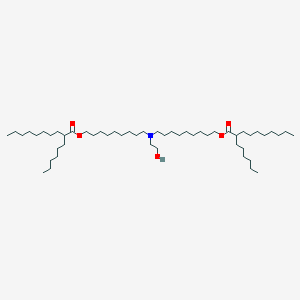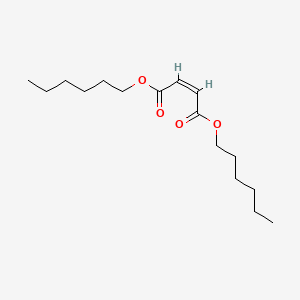
Dihexyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl maleate is an organic compound with the molecular formula C₁₆H₂₈O₄. It is an ester derived from maleic acid and hexanol. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, or distensibility. This compound is particularly noted for its effectiveness in polyvinyl chloride (PVC) blends .
Métodos De Preparación
Dihexyl maleate can be synthesized through the esterification of maleic anhydride with hexanol in the presence of an acid catalyst such as toluene sulfonic acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Industrial production methods often utilize similar esterification processes, but on a larger scale with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Dihexyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dihexyl maleate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC materials.
Medicine: Research is ongoing to investigate its biocompatibility and potential use in medical devices.
Mecanismo De Acción
The mechanism of action of dihexyl maleate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through its ester functional groups, which interact with the polymer matrix, leading to a reduction in the glass transition temperature and an increase in the material’s elasticity .
Comparación Con Compuestos Similares
Dihexyl maleate can be compared to other similar compounds such as:
Dioctyl maleate: Similar in structure but with longer alkyl chains, offering different plasticizing properties.
Dihexyl succinate: Another ester used as a plasticizer, known for its biodegradability and effectiveness in PVC blends.
Dibutyl maleate: A shorter-chain ester with different flexibility and processing characteristics.
This compound is unique due to its balance of flexibility, biodegradability, and effectiveness as a plasticizer, making it a valuable alternative to traditional phthalates .
Propiedades
Número CAS |
16064-83-8 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
dihexyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11- |
Clave InChI |
QMCVOSQFZZCSLN-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCOC(=O)/C=C\C(=O)OCCCCCC |
SMILES canónico |
CCCCCCOC(=O)C=CC(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


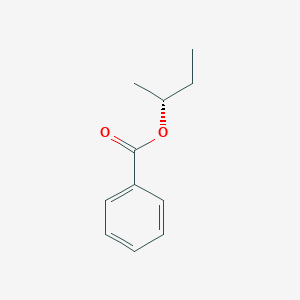
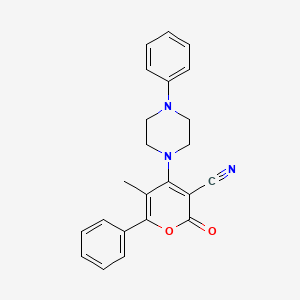
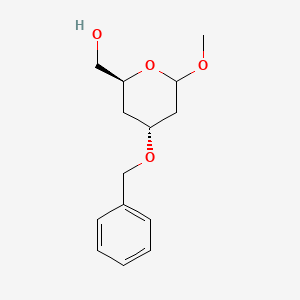
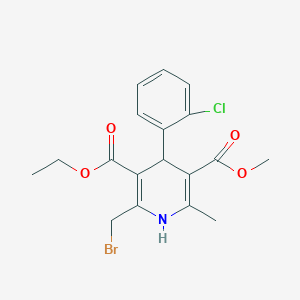
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13355435.png)

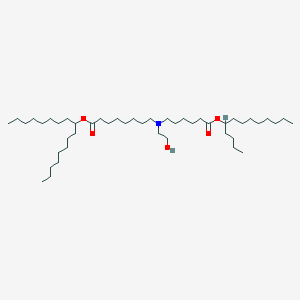
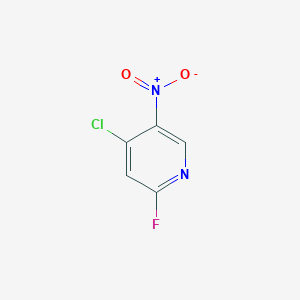
![3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
![6-(3-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355471.png)
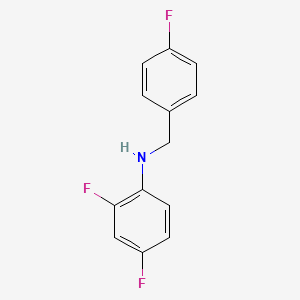
![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
